

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 6-chloropyridazine-3-carboxylate*

Cat. No.: B3021258

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In the landscape of modern medicinal chemistry, the rapid exploration of chemical space to identify novel therapeutic agents is paramount. Success in this endeavor often hinges on the strategic selection of molecular building blocks—reagents that offer both a structurally relevant core and versatile chemical handles for diversification. **Ethyl 6-chloropyridazine-3-carboxylate** stands out as one such high-value intermediate. Its electron-deficient pyridazine scaffold is a recognized pharmacophore in numerous biologically active compounds, while the strategically positioned chlorine atom and ethyl ester group serve as orthogonal reaction points for molecular elaboration.

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of **Ethyl 6-chloropyridazine-3-carboxylate**. Moving beyond a simple cataloging of properties, we will delve into the causality behind its reactivity, provide field-proven experimental protocols, and illustrate its strategic application in the synthesis of complex, high-value molecules.

Section 1: Core Molecular Profile and Physicochemical Characteristics

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. **Ethyl 6-chloropyridazine-3-carboxylate** is a stable, crystalline solid under standard conditions, making it convenient to handle and store in a laboratory setting.

Table 1: Key Identifiers and Physicochemical Properties

Property	Data	Source(s)
CAS Number	75680-92-1	[1] [2]
Molecular Formula	C ₇ H ₇ CIN ₂ O ₂	[1] [2]
Molecular Weight	186.60 g/mol	[1]
IUPAC Name	ethyl 6-chloropyridazine-3-carboxylate	[1]
Synonyms	6-Chloro-pyridazine-3-carboxylic acid ethyl ester, Ethyl 6-chloro-3-pyridazinecarboxylate	[1]
Appearance	White to light brown crystalline powder	[1] [2]
Melting Point	149.0°C to 152.0°C	[1]
Purity (Typical)	≥94% (HPLC)	[1] [2]
SMILES	CCOC(=O)C1=NN=C(C=C1)Cl	[1]
InChI Key	GVSVPKDEHFOXSW-UHFFFAOYSA-N	[1] [2]

Structural Analysis and Inherent Reactivity

The chemical personality of **Ethyl 6-chloropyridazine-3-carboxylate** is dictated by three key structural features:

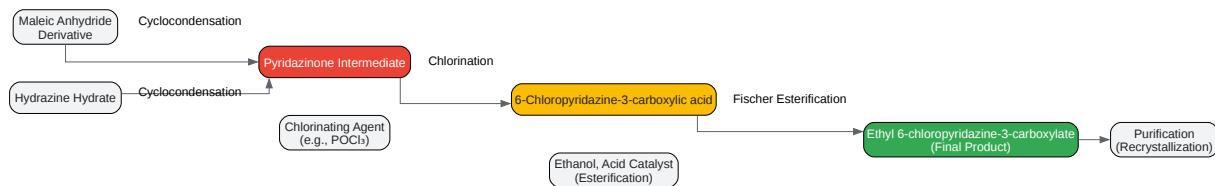
- The Pyridazine Ring: This 1,2-diazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring system susceptible to nucleophilic attack and activates the C-Cl bond towards substitution.
- The C6-Chlorine Atom: The chlorine atom is an excellent leaving group, particularly given its attachment to an electron-deficient heteroaromatic ring. This is the primary site for

diversification, enabling a wide range of cross-coupling and nucleophilic aromatic substitution (S_nAr) reactions.

- The C3-Ethyl Ester: This group serves as a secondary, more stable functional handle. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other carboxylate chemistries, or potentially reduced. Its relative stability allows chemists to perform extensive modifications at the C6 position before addressing the ester.

Section 2: Synthesis and Purification Workflow

While numerous synthetic routes exist, a common and reliable strategy involves the cyclization to form the pyridazine core followed by chlorination. The related methyl ester has been synthesized from ethyl levulinate via a multi-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination[3]. A general and robust laboratory-scale synthesis can be conceptualized as follows.



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Caption: Generalized synthetic workflow for the target compound.

Protocol 1: Synthesis via Chlorination and Esterification

This protocol is a representative example. Researchers should consult specific literature precedents and perform appropriate safety assessments.

Step 1: Synthesis of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid

- To a stirred solution of mucobromic acid (1 eq) in water, add hydrazine sulfate (1.1 eq) portion-wise while maintaining the temperature below 30°C.
- After the addition is complete, heat the reaction mixture to 90-100°C and stir for 3-4 hours.
- Cool the mixture to room temperature and then to 0-5°C in an ice bath.
- Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the pyridazinone intermediate.

Step 2: Synthesis of 6-chloropyridazine-3-carboxylic acid

- Caution: Perform in a well-ventilated fume hood. To phosphorus oxychloride (POCl₃, 5-10 eq), slowly add the dried 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (1 eq).
- Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours until the reaction is complete (monitor by TLC or LC-MS).
- Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
- The product will precipitate. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 3: Esterification to **Ethyl 6-chloropyridazine-3-carboxylate**

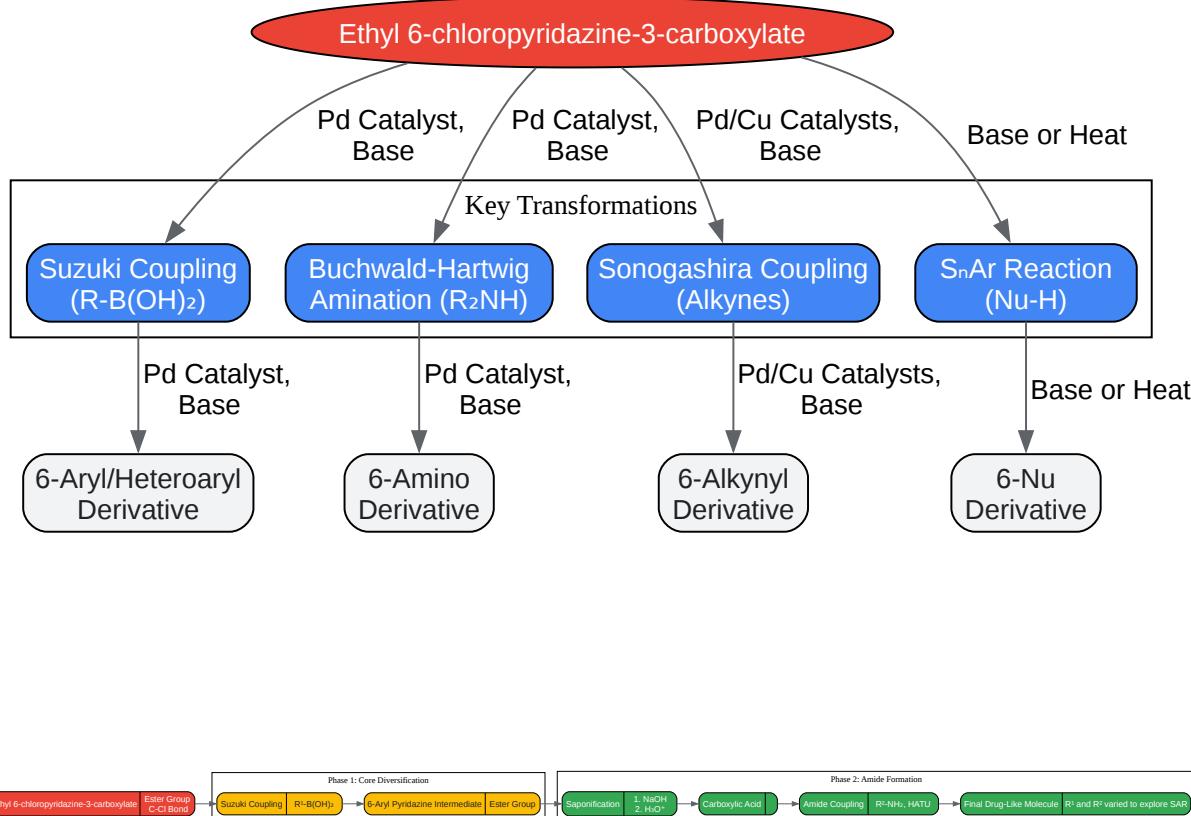
- Suspend the crude 6-chloropyridazine-3-carboxylic acid (1 eq) in absolute ethanol (10-20 volumes).
- Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).
- Heat the mixture to reflux and stir for 8-12 hours.
- Cool the mixture and reduce the volume of ethanol under reduced pressure.
- Pour the residue into cold water and neutralize with a saturated sodium bicarbonate solution.

- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.

Purification: The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white to off-white crystalline powder[2]. Purity should be confirmed by HPLC and structural identity by ^1H NMR and MS analysis.

Section 3: Chemical Reactivity and Key Transformations

The synthetic power of **Ethyl 6-chloropyridazine-3-carboxylate** lies in the selective reactivity of its C-Cl bond. This position is highly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.

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References

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- To cite this document: BenchChem. [Introduction: The Strategic Value of a Versatile Heterocyclic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021258#ethyl-6-chloropyridazine-3-carboxylate-cas-number-and-properties]

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